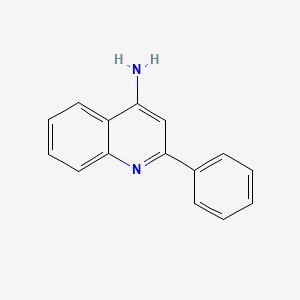
2-Phenylquinolin-4-amine
概要
説明
“2-Phenylquinolin-4-amine” is a chemical compound with the CAS Number: 5855-52-7. It has a molecular weight of 220.27 and its IUPAC name is 2-phenyl-4-quinolinamine .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Chemical Reactions Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and greener chemical processes for the synthesis of quinoline and its analogues will be discussed briefly .
Physical And Chemical Properties Analysis
The physical properties of a compound like “2-Phenylquinolin-4-amine” can include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change . To identify a chemical property, we look for a chemical change .
科学的研究の応用
Synthesis of Quinolines and Derivatives
2-Phenylquinolin-4-amine can be used in the synthesis of quinolines and their derivatives . The heterocyclic quinoline core is a structural motif of numerous synthetic and natural compounds that find application in medicinal, bioorganic, agrochemical, and industrial chemistry .
Drug Development
Many substituted quinolines, including 2-Phenylquinolin-4-amine, have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory . The well-known drugs primaquine, chloroquine, bedaquiline, ciprofloxacin, and pitavastatin are some examples among a broad class of compounds with quinoline pharmacophores .
Organic Transformations
The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations . For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .
Apoptosis Inducers and Anticancer Agents
2-Phenylquinolin-4-amine derivatives have been designed, synthesized, and evaluated as apoptosis inducers and anticancer agents . Some synthesized compounds demonstrated EC50 values in caspase-3 activation assay and also showed late stage induction of apoptosis in annexine assay . These compounds also exhibited good antiproliferative activity, revealing that they are promising apoptosis inducers for the further development of new anticancer agents .
Material Science
2-Phenylquinolin-4-amine can be used in material science research . The team of scientists at MilliporeSigma has experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Chemical Synthesis
2-Phenylquinolin-4-amine is a versatile building block in organic synthesis . Many methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .
Safety and Hazards
将来の方向性
The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The present review summarizes all known approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .
作用機序
Target of Action
2-Phenylquinolin-4-amine is primarily targeted towards phytopathogenic fungi . These fungi are a severe threat to plant species, causing significant economic loss to global agricultural production .
Mode of Action
The compound interacts with these fungi, demonstrating significant antifungal activities . The aniline moiety at position 4 of the quinoline scaffold plays a key role in the potency of the compound . The substitution positions of the aniline moiety significantly influence the activities .
Biochemical Pathways
It’s known that the compound has a significant impact on the growth and development of phytopathogenic fungi .
Pharmacokinetics
The compound is synthesized and evaluated for its antifungal activities in vitro .
Result of Action
The compound demonstrates significant activities against the tested fungi . For instance, compound 6e, a variant of 2-Phenylquinolin-4-amine, exhibited promising inhibitory activities against C. lunata, P. grisea, and A. alternate . These activities were superior to azoxystrobin, a commercial agricultural fungicide .
特性
IUPAC Name |
2-phenylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUHKHGBRNTPGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207263 | |
| Record name | 4-Quinolinamine, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylquinolin-4-amine | |
CAS RN |
5855-52-7 | |
| Record name | 4-Quinolinamine, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Quinolinamine, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 2-phenylquinolin-4-amine derivatives as anticancer agents?
A1: Research indicates that certain 2-phenylquinolin-4-amine derivatives function as apoptosis inducers. [] Apoptosis, or programmed cell death, is a crucial process that eliminates damaged or unwanted cells. By triggering apoptosis specifically in cancer cells, these compounds show potential as anticancer agents. One study designed and synthesized a series of 2-phenylquinolin-4-amine derivatives and evaluated their apoptosis-inducing activity using caspase-3 activation and annexin-FITC assays. [] Compounds 7a and 7d showed promising results in these assays, suggesting their potential to induce apoptosis in cancer cells.
Q2: How does the structure of 2-phenylquinolin-4-amine relate to its activity as an antagonist of immunostimulatory CpG-oligodeoxynucleotides?
A2: Studies have identified 2-phenylquinolin-4-amines as antagonists of immunostimulatory CpG-oligodeoxynucleotides. [, ] These oligodeoxynucleotides are known to activate the immune system. Research suggests that the antagonist activity of 2-phenylquinolin-4-amines is influenced by the substituents on both the phenyl ring and the 4-amino group of the quinoline core. [] Specifically, a study utilizing the Fujita-Ban variant of the Free-Wilson analysis on 48 2-phenylquinoline derivatives highlighted the additive nature of substituent contributions to the compound's biological activity (EC50). [] This study suggests that larger 2-phenylquinoline molecules may have difficulty interacting with the unknown biological receptor due to steric hindrance. [] Further investigation revealed that a basic antagonist molecule likely interacts with weakly acidic groups within the antagonist-receptor complex. [] These findings highlight the importance of specific structural features in influencing the interaction of 2-phenylquinolin-4-amines with their biological targets.
Q3: Are there efficient synthetic approaches to produce diversely substituted 2-phenylquinolin-4-amines?
A3: Yes, researchers have developed facile synthetic routes to generate 2-phenylquinolin-4-amines with a variety of substitutions. [] These approaches allow for the introduction of aminoalkyl groups at the N4 position of the quinolin-4-amine, as well as amino or aminoalkyl groups on the phenyl ring. [] This synthetic flexibility enables the exploration of structure-activity relationships and the development of compounds with tailored properties.
Q4: What are the implications of combining 2-phenylquinolin-4-amines with inhibitory oligonucleotides in treating autoimmune diseases?
A4: Research suggests a potential therapeutic strategy for autoimmune diseases using a combination of 2-phenylquinolin-4-amines and inhibitory oligonucleotides. [] The method aims to inhibit immune activation induced by nucleic acids. Specifically, 2-phenylquinolin-4-amines, particularly those structurally similar to chloroquine, have shown promise as antagonists of immunostimulatory CpG-containing nucleic acids. [] When used in synergy with inhibitory nucleic acids like poly G, these compounds could offer a novel approach to managing autoimmune disorders by suppressing the undesired immune response. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



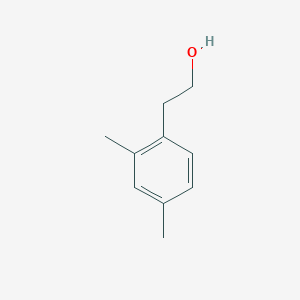
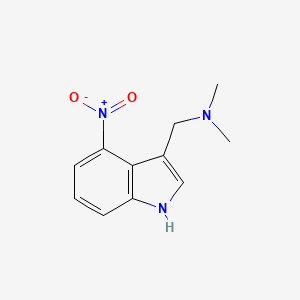


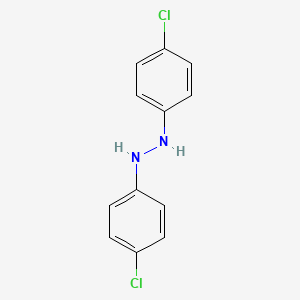

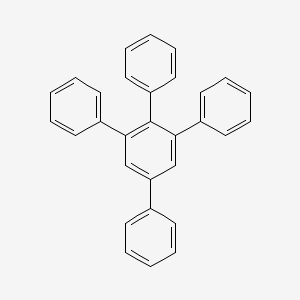
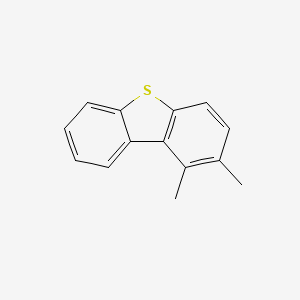
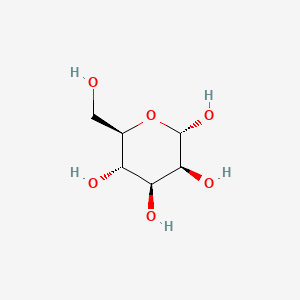

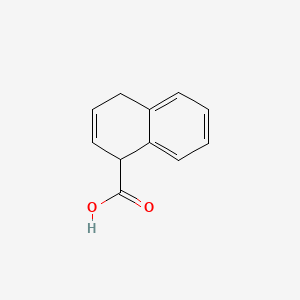
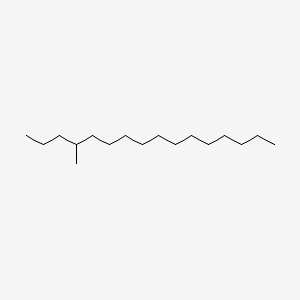

![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1606635.png)